Ki Comparison: MB076 vs. S02030
In direct head-to-head steady-state inhibition kinetics, MB076 demonstrated sub-micromolar Ki values against all six tested Acinetobacter-derived cephalosporinase (ADC) variants, with a distinct potency profile compared to the progenitor BATSI S02030. Notably, MB076 exhibited superior affinity for ADC-219 (Ki = 0.11 ± 0.019 μM) relative to S02030 (Ki = 0.81 ± 0.050 μM), a ~7.4-fold improvement, and comparable potency for ADC-33 (Ki = 0.10 ± 0.004 μM vs. S02030 Ki = 0.11 ± 0.004 μM). The complete comparative data are presented in Table 1 of the primary citation [1].
S02030 Ki range: 0.028–0.81 μM
MB076 shows 7.4‑fold higher affinity for ADC‑219 (0.11 vs. 0.81 μM)
| Evidence Dimension | Inhibition constant (Ki) for ADC β-lactamase variants |
|---|---|
| Target Compound Data | MB076 Ki (μM): ADC-7 0.21 ± 0.016; ADC-30 0.058 ± 0.005; ADC-162 0.79 ± 0.039; ADC-33 0.10 ± 0.004; ADC-219 0.11 ± 0.019; ADC-212 0.61 ± 0.038 |
| Comparator Or Baseline | S02030 Ki (μM): ADC-7 0.045 ± 0.002; ADC-30 0.028 ± 0.002; ADC-162 0.16 ± 0.010; ADC-33 0.11 ± 0.004; ADC-219 0.81 ± 0.050; ADC-212 0.34 ± 0.026 |
| Quantified Difference | MB076 shows 7.4-fold higher affinity for ADC-219 (0.11 vs. 0.81 μM), ~2-fold lower affinity for ADC-7 and ADC-30, and ~2-fold lower affinity for ADC-212; affinity for ADC-33 is equivalent (0.10 vs. 0.11 μM). |
| Conditions | Steady-state kinetics with nitrocefin as reporter substrate; purified ADC enzymes; data from Table 1, Powers et al. J. Med. Chem. 2023. |
Why This Matters
MB076 provides a differentiated inhibition profile that maintains sub-micromolar potency across all tested ADC variants, including ADC-219 where it outperforms S02030 by nearly an order of magnitude, ensuring broad coverage of clinically relevant ADC variants.
- [1] Powers, R. A., June, C. M., Fernando, M. C., Fish, E. R., Maurer, O. L., Baumann, R. M., Beardsley, T. J., Taracila, M. A., Rudin, S. D., Hujer, K. M., Hujer, A. M., Santi, N., Villamil, V., Introvigne, M. L., Prati, F., Caselli, E., Bonomo, R. A., & Wallar, B. J. (2023). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. Journal of Medicinal Chemistry, 66(13), 8510–8525. View Source
